7-Hydroxyestrone

Description

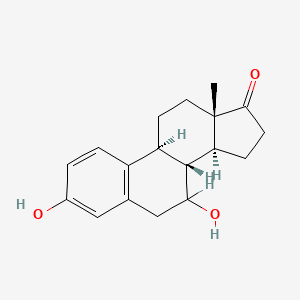

Structure

3D Structure

Properties

CAS No. |

2487-49-2 |

|---|---|

Molecular Formula |

C18H22O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-3,7-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-3-2-11(19)8-10(12)9-15(20)17(13)14(18)4-5-16(18)21/h2-3,8,13-15,17,19-20H,4-7,9H2,1H3/t13-,14+,15?,17-,18+/m1/s1 |

InChI Key |

MXXBVPDRVYYYJY-PETKQJPQSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)C(CC4=C3C=CC(=C4)O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(CC4=C3C=CC(=C4)O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(CC4=C3C=CC(=C4)O)O |

Synonyms |

7-hydroxyestrone |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of 7 Hydroxyestrone

Enzymatic Formation of 7-Hydroxyestrone

The creation of this compound from its precursors is an enzymatic process primarily catalyzed by specific members of the Cytochrome P450 superfamily, alongside other key oxidoreductases.

Identification and Characterization of Cytochrome P450 Enzymes

The hydroxylation of estrogens at various positions is a critical step in their metabolism, predominantly carried out by Cytochrome P450 (CYP) enzymes. nih.gov While the 2-, 4-, and 16α-hydroxylation pathways are the most extensively studied, specific CYP isoforms have been identified that catalyze the 7α-hydroxylation of estrogen precursors, leading to the formation of this compound.

CYP1A1 : This enzyme is known to be involved in the oxidative metabolism of estrogens. nih.gov Research has shown that CYP1A1 exhibits activity for the 7α-hydroxylation of 17β-estradiol, which is a direct precursor to estrone (B1671321). oup.com Although this is a minor metabolic route compared to its high activity in 2-hydroxylation, it represents a direct enzymatic pathway for modification at the C7 position. oup.com

CYP7B1 : This enzyme is a key catalyst in the 7α-hydroxylation of various 3β-hydroxysteroids, including the estrogen precursor dehydroepiandrosterone (B1670201) (DHEA). researchgate.net Crucially, studies have identified both estradiol (B170435) and estrone as substrates or inhibitors for CYP7B1. Kinetic analysis has determined the Michaelis constant (KM) for estrone in this reaction to be 1.20 ± 0.26 µM, indicating a significant affinity of the enzyme for this substrate. researchgate.net

Other CYPs (CYP1A2, CYP1B1, CYP2C19, CYP3A5) : Extensive research on estrogen metabolism has primarily linked these enzymes to other hydroxylation pathways. CYP1A2 is a major enzyme for 2-hydroxylation in the liver. nih.govaacrjournals.orgnih.gov CYP1B1 predominantly catalyzes the 4-hydroxylation of estrogens. nih.gov CYP2C19 is mainly involved in 2- and 16α-hydroxylation reactions. aacrjournals.org CYP3A5 also catalyzes 2-, 4-, and 16α-hydroxylation. aacrjournals.org The available scientific literature does not provide significant evidence for the involvement of these specific CYP enzymes in the 7-hydroxylation of estrone.

Below is a table summarizing the kinetic parameters of estrone with the CYP7B1 enzyme.

| Enzyme | Substrate | KM (µM) |

| CYP7B1 | Estrone | 1.20 ± 0.26 |

Role of Other Potential Oxidoreductases in 7-Hydroxylation

Beyond the well-characterized drug-metabolizing CYP enzymes, other enzymes play a role in steroid metabolism. As noted previously, CYP7B1 is a significant 7α-hydroxylase for steroids. researchgate.net This enzyme, while part of the Cytochrome P450 superfamily, is often considered a steroidogenic P450 rather than a primary drug-metabolizing enzyme. exlibrisgroup.com Its specific activity towards estrogen precursors underscores a specialized pathway for the formation of 7-hydroxylated estrogens. researchgate.net

Precursor Substrates and Metabolic Flux Analysis Towards this compound

The biosynthesis of this compound begins with foundational steroid molecules that undergo a series of transformations.

Direct Precursors : The immediate precursor for the formation of this compound is Estrone . Estrone can be directly hydroxylated at the 7α-position by enzymes such as CYP7B1. researchgate.netEstradiol also serves as a direct precursor, as it can be converted to 7α-hydroxyestradiol by CYP1A1, which can then be oxidized to this compound. oup.com

Upstream Precursors : Estrone and estradiol are synthesized from androgenic precursors. Androstenedione is converted to estrone by the enzyme aromatase (CYP19A1). nih.govresearchgate.net Androstenedione itself is derived from Dehydroepiandrosterone (DHEA) . nih.gov Therefore, DHEA and androstenedione are considered upstream precursors in the metabolic pathway leading to this compound. nih.gov

The metabolic flux, or the rate of turnover of metabolites through a metabolic pathway, is heavily skewed towards the major pathways of estrogen metabolism, such as 2- and 16α-hydroxylation. nih.gov Given that 7-hydroxylation is a minor pathway, the metabolic flux towards this compound is considerably lower. Detailed quantitative metabolic flux analysis data specifically for the formation of this compound are not extensively available in the scientific literature.

Downstream Metabolism of this compound

Once formed, this compound is subject to further metabolic processes, primarily involving conjugation reactions that facilitate its elimination from the body.

Further Hydroxylation, Oxidation, and Reduction Pathways of this compound Derivatives

Information regarding the specific downstream pathways of this compound, including further hydroxylation, oxidation, or reduction, is not well-documented in the available scientific literature. The focus of estrogen metabolism research has been on the more abundant hydroxylated metabolites.

Conjugation Reactions of this compound: Glucuronidation and Sulfation

Conjugation is a key phase II metabolic process that renders estrogen metabolites more water-soluble, preparing them for excretion. researchgate.net It is presumed that this compound undergoes these same processes.

Glucuronidation : This process involves the attachment of a glucuronic acid moiety to the estrogen molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, UGT1A10, and UGT2B7, are known to conjugate estrogens and their hydroxylated metabolites. nih.govoup.com Glucuronidation can occur at different hydroxyl groups on the steroid structure. oup.com It is highly probable that this compound is a substrate for one or more of these UGT enzymes, leading to the formation of this compound-glucuronide.

Sulfation : This reaction involves the addition of a sulfonate group, catalyzed by sulfotransferase (SULT) enzymes. nih.gov This is a major pathway for the conjugation of estrogens and their metabolites. nih.gov The resulting sulfate conjugates are water-soluble and can be readily excreted. zrtlab.com The enzyme SULT1E1, for instance, is known to catalyze the sulfation of estrogens and their hydroxylated derivatives. nih.gov Therefore, this compound is expected to be converted to this compound-sulfate through this pathway.

Methylation Pathways of this compound Catechols

The process of methylation is a critical step in the detoxification of certain estrogen metabolites. This reaction is primarily catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group to a hydroxyl group on the aromatic A-ring of the estrogen molecule. zrtlab.com However, the substrates for COMT are specifically catechol estrogens, which are defined by the presence of two hydroxyl groups on adjacent carbons of the aromatic ring, namely 2-hydroxyestrogens and 4-hydroxyestrogens. zrtlab.com

This compound, which has a single hydroxyl group at the C-7 position on the B-ring of the steroid nucleus, is not a catechol. Therefore, it does not serve as a direct substrate for the COMT-mediated methylation pathway that inactivates catechol estrogens. The metabolic fate of this compound likely follows other conjugation pathways, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion, although these specific pathways are less extensively detailed in scientific literature compared to those for the 2- and 4-hydroxylated metabolites.

Regulation of this compound Biosynthesis and Metabolism

The production and subsequent breakdown of this compound are tightly controlled through the regulation of the enzymes involved in its synthesis. This regulation occurs at multiple levels, including the transcriptional control of enzyme expression and modulation of enzyme activity by various cellular factors.

Transcriptional and Post-translational Regulation of Involved Enzymes

The expression of the enzymes responsible for 7α-hydroxylation is subject to complex regulatory mechanisms at the genetic level. A key enzyme in this pathway, CYP7B1, is regulated by several transcription factors that bind to its promoter region to control its transcription into mRNA. nih.gov

Key research findings on the transcriptional regulation of CYP7B1 include:

Regulation by Sp1: The basal transcription of the CYP7B1 gene is critically dependent on the transcription factor Sp1. Studies have identified essential GC box sequences in the promoter region of the gene to which Sp1 binds, indicating its pivotal role in maintaining constitutive expression of the enzyme. nih.gov

Regulation by SREBP: The Sterol Response Element Binding Protein (SREBP), a key regulator of cholesterol synthesis, has been shown to suppress the CYP7B1 gene. This suggests a link between the pathways of oxysterol metabolism and cholesterol homeostasis. albany.edu

Regulation by Estrogen: The expression and activity of CYP7B1 are significantly influenced by estrogen itself, forming a feedback loop. Treatment with 17β-estradiol in the presence of estrogen receptor alpha (ERα) has been demonstrated to increase CYP7B1 catalytic activity and mRNA levels. nih.gov This estrogen receptor-mediated up-regulation suggests a mechanism by which estrogen can control the levels of other bioactive steroids by diverting their precursors, such as DHEA, toward 7α-hydroxylation. nih.gov

Post-translational modifications, which involve changes to the protein after its synthesis, also play a role in regulating enzyme function, although specific modifications for estrogen 7α-hydroxylases are not as well-defined as their transcriptional controls.

Influence of Cofactors and Modulators on 7-Hydroxylation Enzyme Activity

The catalytic activity of cytochrome P450 enzymes, including those that perform 7α-hydroxylation, is dependent on the presence of specific cofactors and can be influenced by various modulators.

Cofactors: The hydroxylation of estrogens is an oxidative reaction that requires the cofactor nicotinamide adenine dinucleotide phosphate, in its reduced form (NADPH). nih.govoup.com NADPH acts as an electron donor for the CYP enzyme system, enabling the activation of molecular oxygen and the insertion of a hydroxyl group into the estrone substrate.

Modulators: The activity of specific CYP enzymes can be enhanced or inhibited by other molecules. For instance, the presence of other proteins within the endoplasmic reticulum, such as cytochrome b5, can modulate and, in some cases, enhance the catalytic activity of certain CYP isoforms involved in steroid metabolism. The local cellular environment, including the availability of substrates and the presence of competitive inhibitors, can also significantly impact the rate of this compound formation.

Molecular and Cellular Research on 7 Hydroxyestrone Biological Activities

Interactions with Steroid Receptors

The interaction of 7-Hydroxyestrone with steroid receptors, particularly estrogen receptors (ERs), is a critical aspect of its biological function. These interactions are fundamental to initiating cellular responses.

Ligand Binding Affinity Studies with Estrogen Receptors (ERα, ERβ)

Data regarding the specific binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are not extensively detailed in publicly available research. While numerous studies have characterized the binding affinities of various endogenous and synthetic estrogens, specific quantitative values such as the half-maximal inhibitory concentration (IC50) or relative binding affinity (RBA) for this compound are not consistently reported. The structural characteristics of estrogen metabolites, including the position of hydroxylation, are known to significantly influence their binding to ER subtypes. Generally, the binding affinity of a ligand to its receptor is a key determinant of its biological potency.

Investigations into Receptor-Mediated Signaling Pathways

Upon binding to estrogen receptors, estrogens and their metabolites can trigger a cascade of signaling events. These pathways, broadly categorized as genomic and non-genomic, ultimately lead to changes in gene expression and cellular function. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.

Research into the specific receptor-mediated signaling pathways initiated by this compound is an area that requires more focused investigation. While the general mechanisms of estrogen receptor signaling are well-established, the precise downstream effects following the binding of this compound to ERα and ERβ, including the specific genes regulated and the resulting physiological outcomes, are not yet fully elucidated.

Non-genomic Signaling Pathways Potentially Mediated by this compound

In addition to the classical genomic pathway, estrogens can elicit rapid cellular responses through non-genomic signaling pathways. These pathways are initiated by estrogen receptors located at the cell membrane or in the cytoplasm and involve the activation of various protein kinase cascades.

Specific studies detailing the non-genomic signaling pathways potentially mediated by this compound are limited. The capacity of this compound to activate rapid signaling events, such as the mitogen-activated protein kinase (MAPK) or phosphoinositide 3-kinase (PI3K) pathways, independently of gene transcription, remains an area for further scientific exploration.

Modulation of Enzyme Activities by this compound

This compound may also exert its biological effects by modulating the activity of various enzymes, including those involved in steroidogenesis and drug metabolism.

Influence on Steroidogenic Enzyme Activity

Interaction with Drug-Metabolizing Enzymes

Extensive Research Reveals No Data for "this compound" in Requested Biological Contexts

Following a comprehensive review of scientific literature, no research findings were identified for the specific chemical compound “this compound” within the detailed biological and cellular contexts requested. The search encompassed effects on cell proliferation, apoptosis, gene expression, cellular differentiation, oxidative metabolism, and antioxidant potential.

The body of scientific work on estrogen metabolites is extensive, with a primary focus on compounds such as 2-hydroxyestrone (B23517), 4-hydroxyestrone (B23518), and 16α-hydroxyestrone. These metabolites have been thoroughly investigated for their roles in cellular processes. For instance, studies on 2-hydroxyestrone and 4-hydroxyestrone have explored their dual pro-oxidant and antioxidant capabilities and their differential effects on cell proliferation in various cell lines. nih.gov Research has also delved into the redox cycling of catechol estrogens like 2- and 4-hydroxyestrone, linking them to the generation of reactive oxygen species (ROS) and potential DNA damage. nih.govnih.gov

Furthermore, the influence of these more common metabolites on gene expression and cell signaling pathways has been a significant area of investigation. For example, 16α-hydroxyestrone has been shown to stimulate the proliferation of MCF-7 breast cancer cells and modulate the expression of cell cycle regulators like cyclin D1. bioscientifica.com In contrast, 2-hydroxyestrone has demonstrated anti-proliferative effects in the same cell line. clinexprheumatol.orgnih.gov

Despite a thorough search for parallel studies on "this compound," the scientific literature does not appear to contain data corresponding to the specific subsections outlined in the request:

Oxidative Metabolism and Redox Cycling Properties of this compound Metabolites

Antioxidant Potential in Specific Biochemical Assays:There are no published assays evaluating the antioxidant properties of this compound.

Given the strict adherence required to the specified compound and outline, and the absence of any relevant scientific data for "this compound," it is not possible to generate the requested article. The requested topics are highly specific and require dedicated research that does not appear to have been conducted or published for this particular compound. It is possible that the intended compound of interest was a more commonly studied estrone (B1671321) metabolite.

Analytical Methodologies in 7 Hydroxyestrone Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental technique for separating 7-Hydroxyestrone from other structurally similar estrogen metabolites in complex biological mixtures. The choice of chromatographic method is critical for achieving the necessary resolution and sensitivity for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of estrogen metabolites. nih.gov For compounds like this compound, which are present in intricate biological fluids, HPLC provides the necessary separation power. nih.gov The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). torontech.com

Modern HPLC methods for estrogen analysis often utilize reversed-phase columns, such as C18, and gradient elution with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. unl.edukjmr.com.pk While standard UV detection can be used, its sensitivity is often insufficient for the low physiological concentrations of estrogen metabolites. nih.gov Therefore, HPLC is most powerfully applied when coupled with more sensitive and specific detection methods, such as fluorescence detection (after derivatization) or, most commonly, mass spectrometry (MS). nih.gov The separation of various estrogen metabolites, including different hydroxyestrone isomers, can be achieved within a single chromatographic run, although the resolution of closely related isomers can be challenging. nih.govunl.edu

Interactive Data Table: Illustrative HPLC Parameters for Hydroxylated Estrogen Metabolites

The following table provides examples of HPLC conditions used for the separation of estrogen metabolites similar to this compound. Note that specific retention times would vary for this compound under these exact conditions.

| Analyte | Column | Mobile Phase | Gradient | Flow Rate (mL/min) | Reference |

| 2-Hydroxyestrone (B23517) | ZORBAX C18 | Methyl cyanide/water | Linear gradient | 0.2 | zrtlab.com |

| 16α-Hydroxyestrone | ZORBAX C18 | Methyl cyanide/water | Linear gradient | 0.2 | zrtlab.com |

| Estrogen Panel | Synergi Hydro-RP C18 | Methanol/0.1% Formic acid in water | Linear gradient (75 min) | 0.2 | researchgate.net |

| Estrogen Panel | Phenomenex Synergi Hydro-RP | Acetonitrile/Methanol/Water/Formic acid | Gradient (35 min) | 0.4 | nih.gov |

Gas Chromatography (GC) is another powerful separation technique that has been widely used for the analysis of estrogens. unl.eduresearchgate.net Due to the low volatility and thermal instability of estrogens, including this compound, a derivatization step is essential prior to GC analysis. unito.it This process converts the polar hydroxyl and ketone groups into more volatile and thermally stable derivatives, typically silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) derivatives) or perfluoroacyl esters (e.g., pentafluoropropionyl (PFP) derivatives). researchgate.netscielo.br Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). zrtlab.comscielo.br

Derivatization not only improves the chromatographic properties of the analytes but can also enhance detection sensitivity, especially when using electron capture detection (ECD) or mass spectrometry. unl.edu The separation in GC is achieved based on the compound's boiling point and interaction with the stationary phase of the capillary column. researchgate.net GC, particularly when coupled with mass spectrometry (GC-MS), provides high chromatographic resolution and specificity for identifying and quantifying individual estrogen metabolites within a complex mixture. researchgate.netscielo.br

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) has become the gold standard for the quantification of low-abundance biomolecules like this compound due to its exceptional sensitivity and specificity. unl.eduresearchgate.net It measures the mass-to-charge ratio of ionized molecules, allowing for precise identification and quantification. In estrogen research, MS is almost always coupled with a chromatographic separation technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used analytical platform for the simultaneous measurement of multiple estrogen metabolites, and it is the method of choice for analyzing compounds like this compound in biological fluids. unl.eduresearchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. nih.gov

Tandem MS (MS/MS) involves selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, allowing for the accurate quantification of the target analyte even in the presence of co-eluting, isobaric interferences. unl.edu Derivatization, for example with dansyl chloride, can be employed to enhance ionization efficiency and thus sensitivity. nih.govnih.gov LC-MS/MS methods have been developed to quantify a panel of over 15 estrogen metabolites, including various hydroxylated forms, from a single, small-volume sample of urine or serum. plos.orgbiorxiv.orgoup.com

Interactive Data Table: Exemplary LC-MS/MS Parameters for Hydroxylated Estrone (B1671321) Analogs

This table shows typical mass transition parameters for hydroxyestrone isomers. The specific transitions for this compound would need to be determined empirically but would be expected to have a similar precursor ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 2-Hydroxyestrone | 285.1 | 159.1 | ESI- | nih.gov |

| 16α-Hydroxyestrone | 285.1 | 171.1 | ESI- | nih.gov |

| 4-Hydroxyestrone (B23518) | 285.2 | 257.2 | ESI- | |

| Dansylated 2-OHE1 | 519.2 | 171.1 | ESI+ | nih.gov |

| Dansylated 16α-OHE1 | 519.2 | 171.1 | ESI+ | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are robust techniques for the analysis of this compound, provided that appropriate derivatization is performed. researchgate.net GC-MS offers excellent chromatographic separation of isomers and, when combined with mass spectrometric detection, provides high specificity. scielo.br The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific fragmentation patterns, which is particularly useful for analyzing complex biological matrices like urine or plasma where interferences are common. unito.it

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in quantitative analysis and is considered a gold-standard approach. nih.govnih.gov This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample at the earliest stage of preparation. nih.gov For this compound, this would involve using a synthesized version of the molecule where several atoms are replaced with their heavy isotopes.

This isotopically labeled internal standard behaves chemically and physically identically to the endogenous analyte throughout the entire analytical procedure, including extraction, derivatization, and ionization. Any sample loss or variation during sample workup will affect both the analyte and the internal standard equally. unl.edu By measuring the ratio of the signal from the natural analyte to that of the labeled internal standard in the mass spectrometer, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample recovery. Both LC-MS/MS and GC-MS methods for estrogen analysis routinely employ isotope dilution to ensure the reliability of the quantitative data. biorxiv.org

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are indispensable tools in the structural analysis of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional arrangement of atoms within the this compound molecule. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the local environment of atoms, which is crucial for establishing the compound's configuration and conformation. numberanalytics.com Techniques like two-dimensional (2D) NMR, particularly Correlation Spectroscopy (COSY), are employed to identify correlations between protons that are coupled, helping to map the connectivity of atoms. longdom.org This detailed analysis of proton coupling and spatial relationships allows researchers to distinguish between different stereoisomers, which is essential for understanding the biological activity of this compound. longdom.orgmagritek.com Both ¹H NMR and ¹³C NMR are utilized to confirm the chemical structure of steroid derivatives like this compound. researchgate.net

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. cam.ac.uk When the molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. pressbooks.pub This spectrum reveals the presence of key functional groups, such as the hydroxyl (–OH) group and the carbonyl (C=O) group of the ketone. libretexts.org The IR spectrum of a steroid like this compound will also display bands corresponding to C-H and C-C bond vibrations. libretexts.org The region of the spectrum from 1200 to 700 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions that is characteristic of the entire molecule. libretexts.org

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C=O Stretch (Ketone) | 1700-1725 |

| C-H Stretch (Alkane) | 2850-3000 |

| C-O Stretch (Alcohol) | 1000-1260 |

This table provides generalized absorption ranges for the functional groups found in this compound.

Immunological and Radiometric Assays for Research Quantification

For the quantitative analysis of this compound in biological matrices, immunological and radiometric assays are frequently employed in research settings.

Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are two common immunoassay techniques used for the quantification of estrogen metabolites, including derivatives of estrone. nih.gov Both methods offer high sensitivity, which is the ability to detect very low concentrations of the target molecule. numberanalytics.com

Radioimmunoassay (RIA) , developed in 1960, utilizes radioactive isotopes to label antigens or antibodies, allowing for the detection of minute quantities of substances. mybiosource.com It is recognized for its high sensitivity and specificity. numberanalytics.com However, a significant drawback is the reliance on radioactive materials, which necessitates special handling and disposal procedures. numberanalytics.commybiosource.com

Enzyme-Linked Immunosorbent Assay (ELISA) was developed as a safer alternative to RIA, replacing the radioactive label with an enzyme that produces a detectable signal, often a color change. mybiosource.com ELISA is also known for its high specificity and sensitivity. mybiosource.com

A critical consideration for both RIA and ELISA is specificity , which is the ability of the antibody to bind solely to the target molecule without cross-reacting with other structurally similar compounds. nih.gov In the context of estrogen metabolite research, the presence of multiple, closely related steroids can lead to a lack of specificity, potentially resulting in inaccurate measurements, especially at low concentrations. nih.govnih.gov Studies comparing these immunoassays to more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have shown that RIA and ELISA can sometimes overestimate the concentrations of estrogen metabolites. nih.govnih.govaacrjournals.org For instance, one study found that ELISA measurements for 2-hydroxyestrone were significantly higher than those obtained by LC-MS/MS, particularly in postmenopausal women. aacrjournals.org While correlations between ELISA/RIA and LC-MS/MS can be high in populations with higher hormone levels (e.g., premenopausal women), the agreement is often weaker in populations with lower levels. nih.govnih.gov

| Assay Type | Principle | Advantages | Considerations for Specificity |

| RIA | Competitive binding of a radiolabeled and unlabeled antigen to a limited amount of antibody. | High sensitivity and specificity. numberanalytics.com | Potential for cross-reactivity with other steroids, especially at low concentrations. nih.govnih.gov |

| ELISA | Uses an enzyme-linked antibody to detect the antigen, resulting in a measurable signal. mybiosource.com | Safer (non-radioactive), high sensitivity and specificity. mybiosource.com | Cross-reactivity can be an issue, leading to potentially overestimated concentrations. nih.govnih.govaacrjournals.org |

Metabolic tracing using isotopically labeled molecules is a powerful technique to investigate the fate of a compound within a biological system. bitesizebio.com In this approach, a version of this compound is synthesized where one or more of its atoms are replaced with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). This "radiolabeled" tracer is then introduced into a cell culture, animal model, or, in specific research contexts, a human subject. isotopetracercourse.com

By tracking the radioactive signal, researchers can follow the absorption, distribution, metabolism, and excretion of this compound. bitesizebio.com This allows for the identification of downstream metabolites and provides a dynamic view of the metabolic pathways it enters. bitesizebio.comnih.gov The use of stable isotopes (e.g., ¹³C) in conjunction with mass spectrometry or NMR is an alternative to radioactive tracers that avoids the hazards of radioactivity. bitesizebio.comescholarship.org These tracing techniques are essential for building a comprehensive understanding of the metabolic role of this compound and how its pathways might be altered in different physiological or pathological states. nih.gov

In Vitro and in Vivo Model Systems in 7 Hydroxyestrone Research

Cell Culture Models for Investigating 7-Hydroxyestrone Metabolism and Actions

Cell-based assays are fundamental tools for dissecting the molecular mechanisms of 7-OH-E1. Different cell lines and primary cultures offer distinct advantages for studying its metabolism and cellular responses.

Estrogen-Responsive and Non-Responsive Cell Lines (e.g., MCF-7, SKOV-3, HepaRG)

The human breast cancer cell line MCF-7 is a widely used estrogen-responsive model. Studies have utilized MCF-7 cells to investigate the effects of various estrogen metabolites on cell proliferation and gene expression. For instance, research has explored how metabolites like 2-hydroxyestrone (B23517) and 16α-hydroxyestrone influence the development of methotrexate (B535133) resistance in MCF-7 cells. usherbrooke.caoup.com In these cells, 16α-hydroxyestrone has been shown to stimulate cell proliferation in a manner comparable to estradiol (B170435). aacrjournals.org The antiestrogenic properties of metabolites such as 2-hydroxyestrone have also been demonstrated in MCF-7 cells. clinexprheumatol.orgaacrjournals.org

The HepaRG cell line, a human hepatoma line, is a valuable model for studying hepatic metabolism. nih.govwikipedia.org These cells can differentiate into hepatocyte-like cells and express a range of drug-metabolizing enzymes, including those involved in estrogen metabolism. nih.govsigmaaldrich.com Research using HepaRG cells has provided insights into the metabolism of various compounds, indicating their utility for investigating the biotransformation of estrogens like 7-OH-E1. nih.govresearchgate.netmdpi.com For example, studies have shown that HepaRG cells can model the metabolism of compounds like midazolam and clozapine, which are substrates for CYP enzymes also involved in estrogen metabolism. nih.gov

While direct studies on 7-OH-E1 in the ovarian cancer cell line SKOV-3 are less documented in the provided results, this cell line is a relevant model for understanding estrogen actions in non-classical estrogen-responsive tissues.

Table 1: Selected Research Findings in Cell Lines

| Cell Line | Research Focus | Key Findings |

|---|---|---|

| MCF-7 | Estrogen metabolite effects on drug resistance | 4-hydroxyestrone (B23518) and 16α-hydroxyestrone significantly enhanced methotrexate resistance. usherbrooke.caoup.com |

| Proliferative effects of estrogen metabolites | 16α-hydroxyestrone stimulates cell proliferation. aacrjournals.org | |

| Antiestrogenic actions | 2-hydroxyestrone exhibits antiestrogenic effects. clinexprheumatol.orgaacrjournals.org | |

| HepaRG | Drug metabolism studies | Differentiated HepaRG cells express key metabolic enzymes and are a suitable model for human drug metabolism. nih.govwikipedia.org |

Primary Cell Cultures (e.g., hepatocytes, monocytes, fibroblasts)

Primary cells, isolated directly from tissues, provide a more physiologically relevant system than immortalized cell lines.

Primary hepatocytes are the gold standard for in vitro metabolism studies. Research has shown that primary rat hepatocytes are relatively resistant to the toxic effects of certain sterol metabolites compared to proliferative cell lines. nih.gov The pro-proliferative effects of estradiol have been observed in primary hepatocyte cultures, highlighting their utility in studying estrogen-regulated liver growth. ehu.eus

Primary human monocytes have been used to investigate the direct effects of hydroxylated estrogen metabolites on cell proliferation. Studies have shown that metabolites like 4-hydroxyestrone and 2-hydroxyestrone can have dose-dependent effects on monocyte proliferation, suggesting a role in inflammation. clinexprheumatol.org For instance, 4-OH-E1 and 2-OH-E1 were found to significantly increase cell growth at low concentrations, while having the opposite effect at higher concentrations. clinexprheumatol.org

Primary fibroblasts , such as human dermal fibroblasts, are used to study the effects of estrogens on connective tissue. Research has demonstrated that estradiol can induce the transcription of fibrotic markers in these cells. d-nb.info This model is relevant for understanding the potential role of estrogen metabolites in tissue remodeling and fibrosis.

Table 2: Research Applications of Primary Cell Cultures

| Cell Type | Research Area | Notable Observations |

|---|---|---|

| Primary Hepatocytes | Metabolism and Toxicity | Less susceptible to certain toxic insults compared to established cell lines. nih.gov |

| Cell Proliferation | Estradiol promotes proliferation. ehu.eus | |

| Primary Monocytes | Inflammation and Proliferation | Hydroxylated estrogen metabolites exert dose-dependent effects on cell growth. clinexprheumatol.org |

| Primary Fibroblasts | Tissue Remodeling | Estradiol can stimulate the production of factors involved in fibrosis. d-nb.info |

Genetically Engineered Cell Lines for Enzyme Overexpression or Knockdown Studies

While specific examples focusing on 7-OH-E1 are not detailed in the provided search results, genetically engineered cell lines are a powerful tool in metabolic research. These models involve the overexpression or silencing of specific enzymes, such as cytochrome P450s (CYPs), to pinpoint their role in the metabolism of a particular compound. This approach allows researchers to identify the key enzymes responsible for the formation and further metabolism of 7-OH-E1.

Advanced 3D Cell Culture and Organoid Models in Metabolic Research

Three-dimensional (3D) cell culture models, including spheroids and organoids, are increasingly being used in cancer and metabolic research because they more accurately mimic the in vivo microenvironment. frontiersin.orgplos.orgnih.govresearchgate.net These models can replicate the complex cell-cell and cell-matrix interactions that are absent in traditional 2D cultures. frontiersin.orgfrontiersin.org While specific studies on 7-OH-E1 in 3D models were not found, the development of these systems offers a promising avenue for future research into the metabolism and physiological effects of estrogen metabolites in a more tissue-like context.

Animal Models for Studying this compound Biotransformation and Physiological Effects

Animal models are indispensable for understanding the in vivo biotransformation and systemic effects of 7-OH-E1.

Rodent Models (e.g., mice, rats) for Metabolic and Organ-Specific Investigations

Rats and mice are the most commonly used animal models in estrogen research. Studies in rats have been instrumental in characterizing the tissue-specific effects of various estrogen metabolites. For example, research in ovariectomized rats has shown that metabolites like 4-hydroxyestrone have distinct effects on bone, the uterus, and mammary glands compared to other metabolites like 2-hydroxyestrone and 16α-hydroxyestrone. ismni.orgbioscientifica.com

In vivo studies in rats have also demonstrated that the liver is a primary site of estrogen metabolism, with specific cytochrome P450 enzymes responsible for different hydroxylation pathways. oup.com Furthermore, rodent models have been used to investigate the potential tumorigenic effects of estrogen metabolites. bioscientifica.commdpi.com For instance, some studies have suggested that 4-hydroxyestrone may be associated with tumorigenesis in animal models. bioscientifica.com Chronic ethanol (B145695) consumption in rats has been shown to alter the metabolism of 4-hydroxyestrone. mdpi.com

Table 3: Summary of Findings from Rodent Models

| Animal Model | Area of Investigation | Key Findings |

|---|---|---|

| Rat | Tissue-specific effects of estrogen metabolites | 4-hydroxyestrone exhibits partial estrogenic activity in the uterus and has effects on bone turnover. bioscientifica.com |

| Estrogen metabolism | The liver is a key site for the 6α- and 7α-hydroxylation of estrogens, catalyzed by specific CYP enzymes. oup.com | |

| Tumorigenesis | Some estrogen metabolites have been shown to be tumorigenic in animal models. bioscientifica.com |

| Mouse | Genotoxicity of estrogen metabolites | 16α-hydroxyestrone has been shown to induce genotoxic damage and aberrant proliferation in mouse mammary epithelial cells. nih.govnih.gov |

Comparative Animal Models in Steroid Biochemistry

The selection of an appropriate animal model is a critical decision in steroid biochemistry research, as interspecies variations in metabolic pathways can significantly influence the translation of findings to human physiology. While large animals such as primates and dogs may offer close anatomical and physiological similarities to humans, ethical considerations and high maintenance costs often limit their use. bioscientifica.com Consequently, researchers frequently turn to more accessible models like mice, rats, pigs, and sheep, each presenting a unique combination of advantages and limitations for studying steroid metabolism. bioscientifica.comoup.com

Mice are a prevalent choice for preclinical models in steroid research, particularly for investigating conditions like glucocorticoid-induced osteoporosis (GIO). bioscientifica.com Their genome shares over 95% similarity with that of humans, and the availability of well-established gene knockout and transgenic technologies allows for the simulation of specific human diseases and the elucidation of genes critical for bone turnover. bioscientifica.com However, with respect to bone density and quality, dogs are considered most similar to humans, while rats are the least. bioscientifica.com

Rats and mice, being nocturnal, can exhibit differences in pathways such as the circadian rhythm, which can influence steroid regulation. oup.com A significant point of divergence between rodents and humans lies in the cytochrome P450 (CYP450) protein family, a crucial class of drug-metabolizing enzymes. oup.com These differences in substrate specificity and the multiplicity of CYP450 subfamilies mean that mice and rats can be poor models for drugs that undergo extensive first-pass metabolism in the liver. oup.com

In contrast, the cytochrome P450 system in pigs presents a more promising analogue to human drug metabolism. oup.com This makes porcine models particularly valuable for studies requiring accurate prediction of human pharmacokinetics. Sheep are also frequently employed, especially in research concerning bone metabolism and the effects of steroids on skeletal tissue. forschung3r.chforschung3r.ch Glucocorticoids like prednisolone (B192156) and dexamethasone (B1670325) are often administered in these models to induce conditions such as osteoporosis or to study metabolic side effects. bioscientifica.comphypha.ir

The challenge in using any animal model is the potential for incomplete pathway annotation compared to humans and a lack of knowledge regarding organism-specific pathway regulation. oup.com Integrating human pathway data with tissue expression data from animal models is one strategy to bridge this gap and facilitate the selection of the most appropriate model for a given research question. oup.com

Table 1: Comparison of Common Animal Models in Steroid Research

| Animal Model | Key Advantages | Common Research Applications | Limitations |

|---|---|---|---|

| Mouse | High genetic similarity to humans (>95%); ease of genetic manipulation; cost-effective. bioscientifica.comnih.gov | Glucocorticoid-induced osteoporosis; gene function in bone turnover; cancer studies. bioscientifica.comnih.goviarc.fr | Significant differences in cytochrome P450 family compared to humans; nocturnal cycle can affect some pathways. oup.com |

| Rat | Well-characterized physiology; historical data availability. | General toxicology; steroid biosynthesis inhibition studies. oup.comoup.com | Poor model for first-pass metabolism; least similar bone density to humans among common models. bioscientifica.comoup.com |

| Pig | Cytochrome P450 system is highly comparable to humans; good model for drug metabolism. oup.comtno.nl | Pharmacokinetics; drug metabolism (ADME); organ perfusion studies. tno.nltno-pharma.com | Higher cost and maintenance requirements compared to rodents. bioscientifica.com |

| Sheep | Good model for bone-related studies; larger size allows for easier surgical manipulation and sampling. forschung3r.ch | Biomaterial and implant testing; osteoporosis research. forschung3r.chforschung3r.ch | Higher cost; longer gestation and growth periods. bioscientifica.com |

Ex Vivo Tissue Explant and Organ Perfusion Systems in Metabolic Research

Ex vivo systems, which involve the maintenance and study of tissues or organs outside the living body, serve as a crucial bridge between simplified in vitro cell cultures and complex in vivo animal studies. These models preserve the three-dimensional architecture and cellular heterogeneity of the tissue, offering a more physiologically relevant environment to investigate metabolic processes. forschung3r.chavma.org

Tissue Explant Systems

Tissue explant cultures involve harvesting small pieces of tissue and maintaining them in an artificial environment. This technique has been proposed as an effective screen for identifying compounds that inhibit steroid biosynthesis. oup.com For instance, testis and ovary explants from rats have been used to evaluate the effects of various compounds on the production of testosterone (B1683101) and estradiol. oup.com Such systems allow for two types of analysis: an ex vivo component where tissues are taken from animals previously treated with a test compound, and an in vitro component where tissues from untreated animals are exposed to the compound directly in the culture. oup.com The ex vivo approach can identify compounds that regulate steroidogenic enzymes, while the in vitro approach pinpoints direct inhibitors of steroid biosynthesis. oup.com

Similarly, cancellous bone explants have been cultured to study bone metabolism and the effects of steroids. forschung3r.chforschung3r.ch Advanced culture systems, such as the Zetos bioreactor, can apply physiological loading to bone explants, mimicking the natural mechanical environment and overcoming a key limitation of static cultures. forschung3r.chforschung3r.ch This allows for the study of bone diseases like osteoporosis and the effects of hormones or drugs on bone tissue in a controlled setting. forschung3r.ch Microfluidic technologies further enhance explant studies by enabling the co-culture of multiple tissue types, such as those of the female reproductive tract, to model complex hormonal cycles and intercellular communication. rsc.org These systems show significant improvements in tissue health and physiological function compared to conventional static cultures. rsc.org

Organ Perfusion Systems

Whole organ perfusion represents a more complex ex vivo model, where an entire organ is sustained by circulating a nutrient- and oxygen-rich solution (perfusate) through its vasculature. nih.gov This technology, originally developed for organ transplantation, is increasingly used in pharmaceutical research to obtain accurate data on absorption, distribution, metabolism, and excretion (ADME) of chemical compounds. tno.nltno-pharma.com

Normothermic (body temperature) perfusion of organs like the liver and kidneys creates conditions that closely mimic the physiological state, allowing for the evaluation of drug pharmacokinetics and metabolism under realistic conditions. tno-pharma.com Porcine organs are often used due to their anatomical and physiological similarity to human organs. tno.nltno-pharma.com These systems permit the measurement of key indicators of organ viability and function, such as bile production, oxygen consumption, vascular resistance, and the clearance of metabolic products. tno.nlnih.gov For example, the metabolic transformation of corticosteroids has been successfully studied using an isolated perfused rat liver system. nih.gov

Hypothermic (cold) machine perfusion is another widely used technique, primarily for organ preservation prior to transplantation, which reduces cellular metabolic activity. frontiersin.orgnih.gov Studies using stable isotopes like 13C-labeled glucose in the perfusate can trace metabolic pathways, such as glycolysis, within the preserved organ. nih.gov Both normothermic and hypothermic perfusion systems are invaluable for studying the metabolism of endogenous compounds and xenobiotics, providing a complete picture of organ-specific metabolic processes that cannot be fully replicated by simpler in vitro models. tno.nl

Table 2: Characteristics of Ex Vivo Models in Metabolic Research

| Model Type | Description | Common Tissues/Organs | Key Research Findings & Applications |

|---|---|---|---|

| Tissue Explant | Small sections of tissue cultured in vitro, preserving 3D structure and cell-cell interactions. forschung3r.chrsc.org | Testis, Ovary, Bone, Fallopian Tube, Uterus, Liver. forschung3r.choup.comrsc.org | Screening for steroid biosynthesis inhibitors; studying bone remodeling and effects of hormones; modeling the human menstrual cycle. forschung3r.choup.comrsc.org |

| Organ Perfusion (Normothermic) | Whole organ maintained at physiological temperature with circulating oxygenated perfusate. tno-pharma.com | Liver, Kidney, Intestine. tno.nlnih.gov | Predicting clinical pharmacokinetics and metabolic profiles; studying drug-drug interactions; assessing organ viability and function. tno-pharma.comnih.gov |

| Organ Perfusion (Hypothermic) | Whole organ maintained at low temperatures to reduce metabolic rate and preserve tissue. frontiersin.orgnih.gov | Kidney, Liver, Pancreas. frontiersin.orgnih.gov | Organ preservation for transplantation; studying basal metabolic processes during preservation; assessing ischemic injury. frontiersin.orgnih.gov |

Comparative Biochemistry and Evolutionary Aspects of 7 Hydroxylation Pathways

Phylogenetic Distribution and Conservation of Enzymes Involved in Steroid 7-Hydroxylation

The enzymatic machinery responsible for steroid 7-hydroxylation is found across a wide range of species, from bacteria to mammals, indicating an ancient origin. diva-portal.orgresearchgate.net Cytochrome P450 (CYP) enzymes are the primary catalysts for this reaction. psu.edunih.gov Specifically, CYP7B1 is a key enzyme for the 7α-hydroxylation of steroids like dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone (B344588) in various tissues, including the brain and liver. pieta-research.orgresearchgate.netnih.gov The CYP1A and CYP3A families also contribute to the 7α-hydroxylation of estrogens. oup.com

The conservation of these enzyme families across different phyla suggests a fundamental biological role. For instance, the CYP51 family, involved in sterol biosynthesis, is considered a possible ancestor of all eukaryotic P450s, highlighting the ancient nature of these enzymes. mdpi.com The presence of P450 enzymes in bacteria and their similarity to human CYPs suggest a common ancestral gene dating back over three billion years. diva-portal.orgresearchgate.net

Phylogenetic analysis of steroid-modifying CYPs reveals distinct evolutionary paths. For example, a study of triterpenoid- and steroid-modifying plant CYPs showed that these enzymes cluster based on their substrate specificity. beilstein-journals.org In microorganisms, the phylogeny of key steroid degradation enzymes also shows distinct clades for different bacterial groups, suggesting functional divergence from common ancestors. researchgate.net

The table below summarizes key enzyme families involved in steroid hydroxylation and their phylogenetic distribution.

| Enzyme Family | Key Functions in Steroid Metabolism | Phylogenetic Distribution |

| CYP1A | 2-, 4-, 6α-, and 7α-hydroxylation of estrogens. psu.eduoup.com | Widespread in vertebrates. psu.edu |

| CYP3A | 2-, 4-, and 16-hydroxylation of estradiol (B170435); 6β-hydroxylation of testosterone (B1683101). researchgate.netoup.com | Found in vertebrates, with varying expression and regulation between species. researchgate.net |

| CYP7A | 7α-hydroxylation of cholesterol, the rate-limiting step in bile acid synthesis. pieta-research.orgnih.gov | Primarily in the liver of vertebrates. pieta-research.org |

| CYP7B | 7α-hydroxylation of DHEA, pregnenolone, and other steroids in extra-hepatic tissues. pieta-research.orgresearchgate.netnih.gov | Expressed in various tissues including the brain, liver, and immune organs across mammals. pieta-research.orgnih.gov |

| CYP17A | 17α-hydroxylation and 17,20-lyase activity, crucial for the production of androgen precursors like DHEA. frontiersin.org | Found in steroidogenic tissues of vertebrates, though with some species-specific differences in expression. frontiersin.org |

Comparative Metabolic Profiles of 7-Hydroxyestrone Across Different Species

The metabolic profile of this compound and other hydroxylated estrogens varies significantly across different species, reflecting differences in the expression and activity of metabolizing enzymes. researchgate.net In humans, the liver is the primary site of estrogen metabolism, where enzymes like CYP1A2 and CYP3A4 catalyze the formation of various hydroxylated metabolites. psu.edunih.gov Extrahepatic tissues, such as the breast and uterus, also express these enzymes, leading to local production of estrogen metabolites. nih.govoup.com

In rodents, estrogen metabolism also involves extensive hydroxylation. For instance, male rats metabolize estradiol to 15α-hydroxyestrone and 15α-hydroxyestradiol, a pathway less significant in humans. oup.com Furthermore, studies in mice have shown that different enzyme systems in the brain and liver are responsible for the 7α-hydroxylation of DHEA, a precursor to estrogens. nih.gov This suggests tissue-specific regulation and function of these metabolic pathways.

The production of 7α-hydroxylated steroids also differs between species in immune tissues. For example, mouse and human lymphoid organs exhibit different patterns of 3β-hydroxysteroid 7α-hydroxylation. nih.gov In humans, this pathway primarily acts on DHEA and epiandrosterone, while in mice, it also hydroxylates pregnenolone. nih.gov These differences in metabolic profiles likely contribute to species-specific immune responses.

The following table provides a comparative overview of estrogen hydroxylation pathways in different species.

| Species | Primary Hydroxylation Pathways | Key Enzymes Involved | Notable Characteristics |

| Humans | 2-, 4-, and 16α-hydroxylation are major pathways. pharmgkb.orgresearchgate.net 7-hydroxylation is also present. oup.com | CYP1A1, CYP1A2, CYP1B1, CYP3A4, CYP7B1. psu.edunih.govnih.gov | Local metabolism in target tissues like the breast and endometrium is significant. psu.edunih.gov The ratio of 2-hydroxy to 16α-hydroxy metabolites is considered important for health outcomes. nih.gov |

| Rodents (Rats, Mice) | 2-, 6α-, 6β-, and 15α-hydroxylation are prominent. oup.com 7α-hydroxylation of DHEA is well-documented. nih.gov | Cyp1a, Cyp2b, Cyp2c, Cyp3a, Cyp7b. oup.comresearchgate.netnih.gov | Exhibit sex- and tissue-specific differences in CYP enzyme expression and regulation. researchgate.netoup.com For example, CYP3A4 expression is sex-dependent in mouse liver. oup.com |

| Fish | Information on specific estrogen hydroxylation pathways is less detailed compared to mammals. | CYP enzymes are present and involved in steroid metabolism. | Estrogen metabolism is crucial for reproductive processes. |

| Plants | Capable of producing spiroketal steroids like diosgenin (B1670711) through oxidative reactions catalyzed by CYPs. nih.gov | CYP enzymes. nih.gov | Plants have independently evolved CYP-mediated pathways for steroid biosynthesis. nih.gov |

| Fungi | Can perform various steroid transformations, including hydroxylations at different positions. researchgate.net | Fungal CYP enzymes. researchgate.net | Often used in industrial bioconversions of steroids due to their specific hydroxylating capabilities. researchgate.net |

Evolutionary Significance of Specific Estrogen Hydroxylation Patterns and Their Biological Relevance

The evolution of specific estrogen hydroxylation patterns, such as 7-hydroxylation, likely conferred selective advantages related to the fine-tuning of hormonal signaling and detoxification. The ancestral estrogen receptor is believed to have been the first steroid receptor, with other steroid hormone signaling systems evolving later. pnas.org The enzymes that produce estrogens, and by extension their metabolites, would have been present early in vertebrate evolution. pnas.org

The diverse biological activities of hydroxylated estrogen metabolites suggest that their formation is not merely for inactivation and excretion. For instance, while 2-hydroxyestrone (B23517) is generally considered less estrogenic, 16α-hydroxyestrone is a potent estrogen. nih.govebi.ac.uk The formation of these metabolites in specific tissues allows for localized modulation of estrogenic activity. oup.com

7-oxygenated steroids, including this compound, have been shown to have significant biological effects, particularly in the brain and immune system. pieta-research.orgresearchgate.netnih.gov For example, 7α-hydroxy-DHEA has demonstrated neuroprotective and anti-glucocorticoid effects. ebi.ac.uk The presence of 7-hydroxylation pathways in immune organs and their ability to modulate immune responses in a species-specific manner points to an evolutionary role in host defense. nih.gov

It has been hypothesized that B-ring modification of sterols, including 7-hydroxylation, predates the evolution of steroid hormones themselves. pieta-research.orgnih.gov Non-enzymatic oxidation of membrane sterols primarily results in 7-oxygenated products, which may have acted as early stress or growth signals. pieta-research.orgresearchgate.net The conservation of 7-hydroxylation of DHEA may, therefore, reflect the retention of an ancient signaling pathway. pieta-research.orgresearchgate.netnih.gov

The evolution of different hydroxylation pathways, such as the 2- versus 16-hydroxylation pathways, has significant implications for disease risk. A higher ratio of 2-hydroxylated to 16-hydroxylated estrogens has been associated with a lower risk of certain cancers, such as breast cancer. frontiersin.orgaacrjournals.org This suggests an evolutionary pressure to balance the production of estrogen metabolites with varying biological activities.

The table below outlines the biological relevance of different estrogen hydroxylation patterns.

| Hydroxylation Pattern | Biological Relevance | Evolutionary Significance |

| 2-Hydroxylation | Produces metabolites with low estrogenic activity, such as 2-hydroxyestrone. nih.gov A higher 2/16α-hydroxyestrone ratio is associated with a lower risk of breast cancer. frontiersin.org | Represents a major pathway for estrogen inactivation and detoxification. The balance with other pathways likely evolved to fine-tune estrogenic signaling and mitigate cancer risk. |

| 4-Hydroxylation | Generates catechol estrogens that can form quinones, leading to potential DNA damage and carcinogenesis. nih.gov | While potentially harmful, the localized formation of these metabolites may have specific, yet to be fully understood, physiological roles. |

| 7-Hydroxylation | 7-oxygenated derivatives of DHEA and other steroids have neuroprotective and immunomodulatory effects. pieta-research.orgresearchgate.netebi.ac.uk | May represent a conserved ancient signaling pathway that predates the evolution of classical steroid hormones. Its role in the immune system suggests an adaptation for host defense. |

| 16α-Hydroxylation | Produces potent estrogenic metabolites like 16α-hydroxyestrone. ebi.ac.uk Elevated levels have been associated with an increased risk of breast cancer. researchgate.net | The production of highly active metabolites allows for potent, localized estrogenic effects. The regulation of this pathway is critical to prevent excessive hormonal stimulation. |

Theoretical Frameworks and Computational Approaches in 7 Hydroxyestrone Research

Structure-Activity Relationship (SAR) Studies for 7-Hydroxyestrone and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its related compounds influences their biological activity. These studies systematically alter the molecular structure to identify key chemical features, or pharmacophores, that are essential for interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models are invaluable for predicting the activity of untested chemicals and for designing new analogs with desired properties. nih.gov

For estrogens and their metabolites, QSAR studies have been instrumental in understanding their binding affinities to estrogen receptor (ER) subtypes, ERα and ERβ. oup.comoup.com A comprehensive study involving 74 natural and synthetic estrogens, including numerous steroidal analogs of estradiol (B170435) and estrone (B1671321), developed 3D-QSAR models to probe the structural determinants for preferential binding to ERα or ERβ. oup.comoup.com This research highlighted that while many estrogen metabolites have similar affinities for both receptors, some, particularly D-ring metabolites like 16α-hydroxyestradiol, show a preference for ERβ. oup.com Conversely, estrone and 2-hydroxyestrone (B23517) exhibit a preference for ERα. oup.com Such models, often employing methods like Comparative Molecular Field Analysis (CoMFA), can yield crucial information on the structural features that govern subtype-selective activation, aiding in the rational design of specific ligands. oup.comnih.gov The predictive power of these models relies on rigorous validation and a well-defined applicability domain to ensure the reliability of the predictions. nih.gov

Table 1: Key Findings from QSAR Studies of Estrogen Metabolites

| Estrogen Metabolite | Preferential Binding | Implication | Reference |

| Estrone | ERα | Predominant in non-pregnant women | oup.com |

| 2-Hydroxyestrone | ERα | Predominant in non-pregnant women | oup.com |

| 16α-Hydroxyestradiol (Estriol) | ERβ | Predominant during pregnancy | oup.com |

| Other D-ring Metabolites | ERβ | May have specific functions via ERβ signaling | oup.com |

Molecular Docking Simulations with Receptor and Enzyme Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme) to form a stable complex. plos.org This method is crucial for visualizing and analyzing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. plos.org

Beyond estrogen receptors, docking simulations have identified other potential targets for estrogen metabolites. A recent study revealed that 4-hydroxyestrone (B23518) (4-OHE1), a related catechol estrogen, can directly bind to and inhibit Protein Disulfide Isomerase (PDI), an enzyme involved in cellular homeostasis. acs.orgnih.gov Computational docking analysis predicted that 4-OHE1 forms two crucial hydrogen bonds with the amino acid residue His256 in the PDI binding pocket, which is essential for its inhibitory activity. acs.orgnih.gov Such studies open new avenues for understanding the ER-independent effects of estrogen metabolites. acs.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This approach is critical for understanding the stability of ligand-receptor complexes, the conformational changes induced upon binding, and the intricate details of the binding and unbinding processes.

MD simulations can be used to refine the results of molecular docking. By simulating the behavior of the docked complex in a more realistic, solvated environment, researchers can assess the stability of the predicted binding mode and observe how the receptor and ligand adapt to each other. For instance, MD simulations can reveal how the binding of an estrogen metabolite to the ER LBD induces conformational changes in the receptor, particularly in the activation function 2 (AF-2) helix (Helix 12). The repositioning of this helix is a critical step that determines whether a ligand will act as an agonist or an antagonist, by facilitating or preventing the recruitment of co-regulator proteins. nih.gov

Although specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided context, the principles are widely applied in estrogen research. researchgate.net These simulations are crucial for validating docking predictions and for gaining a deeper, time-resolved understanding of how ligands like this compound modulate the structure and function of their protein targets.

Systems Biology Approaches to Model Estrogen Metabolic Networks

The synthesis, interconversion, and degradation of estrogens involve a complex network of enzymes and reactions. Systems biology approaches aim to model these intricate metabolic networks to understand how the levels of different estrogens and their metabolites are regulated and how perturbations in the network can lead to various physiological or pathological states.

Estrogen metabolism primarily involves hydroxylation at different positions on the steroid ring (e.g., C2, C4, C16) by cytochrome P450 (CYP) enzymes, followed by further modifications like methylation by catechol-O-methyltransferase (COMT). nih.gov This creates a web of interconnected metabolites, each with potentially distinct biological activities. nih.govclinexprheumatol.org For example, the conversion of estrone to 2-hydroxyestrone and 16α-hydroxyestrone represents a key metabolic branch point. nih.gov The ratio of these two metabolites has been hypothesized to be a biomarker for breast cancer risk, with 2-hydroxyestrone considered less estrogenic or even anti-estrogenic, and 16α-hydroxyestrone being a potent estrogen that can covalently bind to the ER. clinexprheumatol.orgwikipedia.org

Computational models of these networks can integrate data on enzyme kinetics, gene expression (e.g., of CYPs and COMT), and metabolite concentrations. These models can then be used to simulate the flow of metabolites through the network under different conditions and to predict how genetic variations or exposure to certain substances might alter the metabolic profile of estrogens, including the levels of this compound. Recent studies have also begun to incorporate the influence of the gut microbiome, which can deconjugate estrogens, allowing them to be reabsorbed and thereby influencing the circulating levels of active estrogens and their metabolites. mdpi.com

In Silico Prediction of Metabolic Fate and Biological Interactions

In silico tools are increasingly used in the early stages of drug discovery and toxicology to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. phcogj.comoptibrium.com These predictions help to identify potential liabilities and guide further experimental testing. optibrium.com

For this compound, ADMET prediction models can provide valuable information:

Metabolism: Predictive software can identify which CYP450 isoforms are most likely to metabolize this compound and predict the sites of further metabolism on the molecule. researchgate.net This helps in understanding its clearance rate and the formation of secondary metabolites.

Absorption and Distribution: Properties like lipophilicity (LogP/LogD), solubility, and permeability are key determinants of how a compound is absorbed and distributed in the body. phcogj.com In silico tools can estimate these physicochemical properties to predict, for example, its ability to cross cell membranes or the blood-brain barrier. phcogj.com

Biological Interactions (Target Prediction): Beyond known targets like estrogen receptors, computational tools can screen a compound against a large database of protein structures to predict potential off-target interactions. nih.gov This "target fishing" or "reverse docking" can uncover novel mechanisms of action or potential sources of toxicity. For example, the discovery of PDI as a target for 4-hydroxyestrone was supported by computational analyses. acs.orgnih.gov

Toxicity Prediction: Models can predict various toxicological endpoints, such as mutagenicity (e.g., AMES test prediction), carcinogenicity, and hepatotoxicity, based on the chemical structure of the compound. researchgate.net

Table 2: Examples of In Silico ADMET Predictions

| Property | Prediction for a Drug Candidate | Implication | Reference |

| Absorption | High intestinal absorption | Good oral bioavailability | researchgate.net |

| Distribution | Volume of distribution (VDss) | Indicates extent of tissue distribution | researchgate.net |

| Metabolism | Substrate/inhibitor of CYP3A4 | Potential for drug-drug interactions | researchgate.net |

| Excretion | Total Clearance | Rate of removal from the body | researchgate.net |

| Toxicity | Negative AMES toxicity | Low likelihood of being a mutagen | researchgate.net |

| Toxicity | Hepatotoxicity | Potential to cause liver damage | phcogj.com |

These computational predictions, while not a substitute for experimental validation, provide a powerful framework for prioritizing research, generating hypotheses, and building a comprehensive understanding of the biological and toxicological profile of this compound.

Future Directions and Emerging Research Avenues for 7 Hydroxyestrone

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Profiling

Advanced "omics" technologies are revolutionizing our ability to study biological systems in a holistic manner. nih.govhumanspecificresearch.org These high-throughput methods allow for the large-scale analysis of various biological molecules, providing a comprehensive snapshot of cellular processes. nih.govhumanspecificresearch.org For 7-hydroxyestrone, the application of metabolomics and proteomics will be instrumental in creating a detailed profile of its metabolic network and functional impact.

Metabolomics will enable the precise identification and quantification of this compound and its downstream metabolites in various biological samples. This approach can reveal unique metabolic fingerprints associated with different physiological or pathological states. nih.gov By analyzing the complete set of metabolites, researchers can map the metabolic pathways influenced by this compound, identifying novel biomarkers and gaining insights into its systemic effects.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to this compound. humanspecificresearch.org This is crucial for understanding the molecular mechanisms through which this compound exerts its effects. For instance, proteomic analysis can reveal which enzymes are involved in its metabolism and which signaling proteins are activated or inhibited in its presence.

The integration of these omics technologies provides a powerful framework for understanding the complex interplay between genes, proteins, and metabolites in the context of this compound activity. nih.govnih.gov

Investigation of Post-Translational Modifications and Epigenetic Regulation of Enzymes Involved in 7-Hydroxylation

The enzymes responsible for the 7-hydroxylation of estrone (B1671321) are critical control points in estrogen metabolism. Future research will increasingly focus on the intricate regulatory mechanisms that govern the activity of these enzymes, particularly post-translational modifications (PTMs) and epigenetic regulation.

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation and can significantly impact their function, localization, and stability. creative-proteomics.comfrontiersin.orgnews-medical.net Common PTMs include phosphorylation, acetylation, ubiquitination, and hydroxylation. news-medical.netpearson.com Investigating how PTMs affect the activity of 7-hydroxylating enzymes, such as specific cytochrome P450 (CYP) enzymes, will provide a deeper understanding of how this compound levels are controlled. For example, phosphorylation could switch a 7-hydroxylase enzyme "on" or "off," thereby altering the metabolic fate of estrone. news-medical.net

Epigenetic regulation refers to modifications to DNA and histones that alter gene expression without changing the underlying DNA sequence. aacrjournals.org Mechanisms like DNA methylation and histone modification can influence the expression of genes encoding for 7-hydroxylation enzymes. aacrjournals.orgmdpi.com For example, methylation of the promoter region of a CYP gene could decrease its transcription, leading to lower levels of the corresponding enzyme and, consequently, reduced this compound production. aacrjournals.org Understanding these epigenetic switches is key to comprehending the long-term regulation of estrogen metabolism in response to environmental and physiological cues.

Development of Novel Research Probes and Specific Inhibitors for 7-Hydroxylation Enzymes

To precisely study the function of this compound, researchers need tools that can specifically track its formation and block its production. The development of novel research probes and specific inhibitors for 7-hydroxylation enzymes is a critical area of future research.

Novel Research Probes: Fluorescently labeled substrates or probes that are specifically metabolized by 7-hydroxylating enzymes can be used to visualize and quantify enzyme activity in real-time within cells and tissues. researchgate.netacs.org These probes would allow for high-throughput screening of potential inhibitors and activators of this compound production. The design of such probes often involves creating derivatives of known substrates, like coumarin, that become fluorescent upon enzymatic modification. acs.org

Specific Inhibitors: While some general inhibitors of CYP enzymes exist, there is a need for highly specific inhibitors of the particular enzymes responsible for 7-hydroxylation. nih.govfda.govpsu.edunih.gov Developing such inhibitors is crucial for experimental studies aiming to elucidate the specific biological roles of this compound. By selectively blocking its formation, researchers can observe the resulting physiological changes and attribute them directly to the absence of this metabolite. A well-characterized selective inhibitor is essential for both in vitro and in vivo studies. psu.edu

Exploration of this compound’s Role in Non-Canonical or Atypical Estrogen Signaling Pathways

Traditionally, estrogen signaling is understood to occur through nuclear estrogen receptors (ERs) that act as transcription factors (genomic signaling). nih.govehu.eus However, it is now clear that estrogens can also elicit rapid cellular responses through membrane-bound receptors and other signaling molecules, a process known as non-canonical or non-genomic signaling. nih.govnih.govmdpi.com

Future research will explore the potential for this compound to act through these atypical pathways. This includes investigating its binding to and activation of G protein-coupled estrogen receptor 1 (GPER1), a transmembrane receptor that mediates rapid estrogenic effects. nih.govfrontiersin.orgmdpi.com Activation of GPER1 can trigger downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival. mdpi.commdpi.com

It is also important to consider that the biological activity of estrogen metabolites can be distinct from that of the parent hormone. For example, while some metabolites like 16α-hydroxyestrone are potent estrogens, others like 2-hydroxyestrone (B23517) can have anti-estrogenic effects in certain contexts. termedia.plwikipedia.orgresearchgate.netbioscientifica.com Determining whether this compound has unique signaling properties through these non-canonical pathways is a key question for future studies.

Integration of Multi-Omics Data for a Holistic Understanding of Estrogen Metabolism

To achieve a truly comprehensive understanding of this compound's role in biology, it is essential to integrate data from multiple omics platforms. biorxiv.orgmdpi.comfrontiersin.org This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to create a multi-layered view of cellular function. nih.govnih.gov

By integrating these datasets, researchers can build comprehensive models of estrogen metabolism and its regulation. For example, a multi-omics study could correlate specific genetic variants (genomics) with altered expression of 7-hydroxylating enzymes (transcriptomics), changes in the levels of these enzymes (proteomics), and the resulting shifts in the concentrations of this compound and other estrogen metabolites (metabolomics). nih.govbiorxiv.org This integrated approach can help to identify key regulatory nodes and pathways that are dysregulated in disease states.

The challenges in multi-omics data integration lie in the complexity and heterogeneity of the data. researchgate.net However, the development of sophisticated bioinformatics tools and analytical strategies is making it increasingly feasible to extract meaningful biological insights from these large and complex datasets. nih.govfrontiersin.org

Advanced Bioengineering Approaches for Studying this compound Production and Action